Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate
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Overview
Description
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity. It is commonly used as a building block in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
The synthesis of Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromo-1H-indole.
Protection: The indole nitrogen is protected using tert-butoxycarbonyl (Boc) to form 5-bromo-1-(tert-butoxycarbonyl)-1H-indole.
Borylation: The protected indole is then subjected to borylation using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the corresponding boronic ester.
Conversion to Trifluoroborate: The boronic ester is then converted to the trifluoroborate salt using potassium trifluoroborate under appropriate conditions.
Chemical Reactions Analysis
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. Common reagents include palladium catalysts and bases such as potassium carbonate.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted indole derivatives.
Scientific Research Applications
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Organic Synthesis: It is used as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-boron bonds.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as boron-containing polymers and catalysts.
Mechanism of Action
The mechanism of action of Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The presence of the bromine atom allows for further functionalization through substitution reactions.
Comparison with Similar Compounds
Potassium (5-bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate can be compared with other boron-containing compounds, such as:
Potassium (5-bromo-1H-indol-2-yl)trifluoroborate: Lacks the tert-butoxycarbonyl protection, making it less stable in certain reactions.
Potassium (5-chloro-1-(tert-butoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Potassium (5-bromo-1-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate: Contains a methoxycarbonyl group instead of tert-butoxycarbonyl, affecting its reactivity and stability.
Properties
Molecular Formula |
C13H13BBrF3KNO2 |
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Molecular Weight |
402.06 g/mol |
IUPAC Name |
potassium;[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide |
InChI |
InChI=1S/C13H13BBrF3NO2.K/c1-13(2,3)21-12(20)19-10-5-4-9(15)6-8(10)7-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
RYQAFJSYDXYCBO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(F)(F)F.[K+] |
Origin of Product |
United States |
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